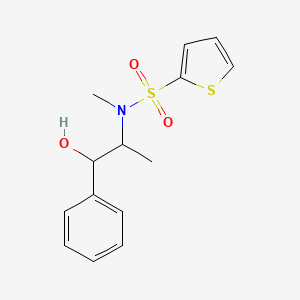

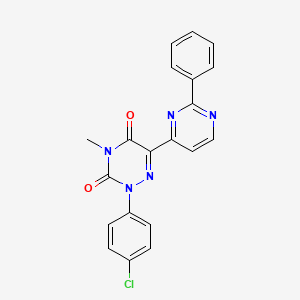

![molecular formula C12H17NO4S B2469417 5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid CAS No. 418775-65-2](/img/structure/B2469417.png)

5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

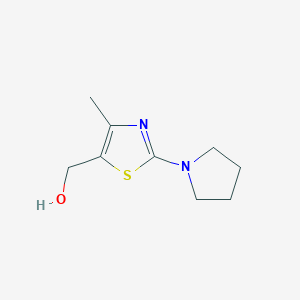

“5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H17NO4S and a molecular weight of 271.33 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with a methyl group at the 2-position and a diethylaminosulfonyl group at the 5-position .Physical And Chemical Properties Analysis

The compound has a predicted melting point of 174.73°C, a predicted boiling point of 436.7°C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.55 .Aplicaciones Científicas De Investigación

Pharmacological Studies

5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid and its derivatives have been explored in various pharmacological contexts. For example, studies have evaluated compounds related to this compound for their diuretic properties, revealing that certain derivatives possess considerable diuretic potency, hinting at potential applications in conditions requiring diuresis (Feit & Nielsen, 1978).

Anti-Inflammatory and Anti-Colitic Effects

Compounds structurally related to this compound have been investigated for their anti-inflammatory effects, particularly in the context of colitis. For instance, a mutual prodrug combining 5-aminosalicylic acid with procainamide demonstrated an ability to alleviate colitis symptoms, suggesting that these derivatives may have therapeutic potential in inflammatory bowel diseases (Kim et al., 2016).

Anticonvulsant Potential

Derivatives of this compound have been investigated for their potential anticonvulsant properties. Research has shown that certain aromatic/heterocyclic sulfonamides incorporating elements of the compound's structure exhibit inhibitory potency against several carbonic anhydrase isozymes, which are involved in critical physiological processes, indicating a potential role in antiepileptic drug development (Masereel et al., 2002).

Anticancer and Mutagenic Properties

Research has also explored the role of compounds related to this compound in cancer. For instance, studies on a metabolite of 6-hydroxymethylbenzo[a]pyrene, which has structural similarities, demonstrated strong hepatocarcinogenic properties, suggesting a significant role in carcinogenesis and the potential for developing anticancer strategies (Surh et al., 1990).

Antinociceptive and Analgesic Potential

Certain derivatives of this compound have been studied for their antinociceptive properties, indicating potential applications in pain management. For example, research on a novel nonpeptidic B1 receptor antagonist demonstrated significant antinociceptive actions in various pain models, suggesting its utility in treating inflammatory pain states and certain neuropathic pain aspects (Porreca et al., 2006).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-(diethylsulfamoyl)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-4-13(5-2)18(16,17)10-7-6-9(3)11(8-10)12(14)15/h6-8H,4-5H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWQMZGFHPGMPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol](/img/structure/B2469335.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2469341.png)

![(E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2469352.png)